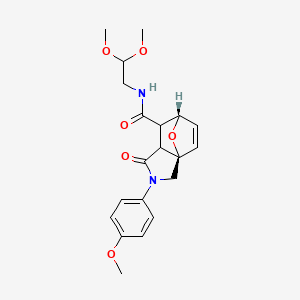![molecular formula C13H15BrN2O2S B15283807 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283807.png)
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a bromine atom, two methyl groups on the phenyl ring, and a sulfonyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl derivative.
Pyrazole Formation: The final step involves the cyclization of the sulfonyl derivative with hydrazine or a hydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom and methyl groups can also influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine
- 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-methylpiperazine
Uniqueness
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the sulfonyl group and the pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H15BrN2O2S |
|---|---|
Molekulargewicht |
343.24 g/mol |
IUPAC-Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15BrN2O2S/c1-8-5-9(2)13(7-12(8)14)19(17,18)16-11(4)6-10(3)15-16/h5-7H,1-4H3 |
InChI-Schlüssel |
ADKMFIDDGFJZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=CC(=N2)C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)
![3-(3,4-Dimethoxybenzyl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283729.png)



![methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B15283743.png)
![2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15283751.png)
![Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B15283769.png)

![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15283775.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283778.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B15283783.png)
methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B15283789.png)
![N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283811.png)
